
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorine atom on the phenyl ring, a methyl group on the pyrrole ring, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: 3-(3-Aminophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with the fluorine atom at the para position.
3-(3-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Fluorophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of both a methyl group on the pyrrole ring and an aldehyde functional group
Eigenschaften
CAS-Nummer |
2059975-53-8 |
|---|---|
Molekularformel |
C12H10FNO |
Molekulargewicht |
203.21 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-6-5-11(12(14)8-15)9-3-2-4-10(13)7-9/h2-8H,1H3 |
InChI-Schlüssel |
IRSSCQCZYLCLCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
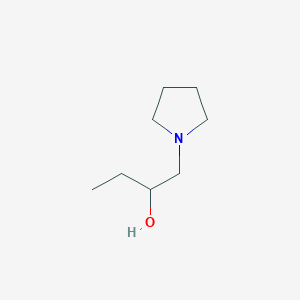
![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
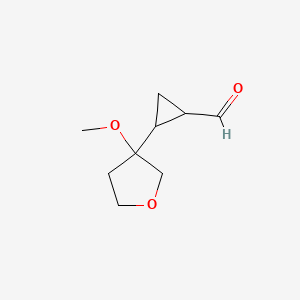
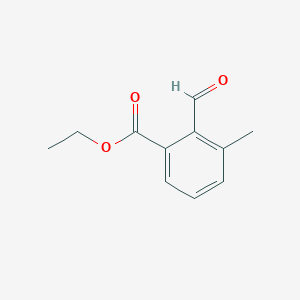
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
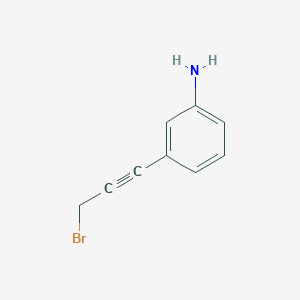
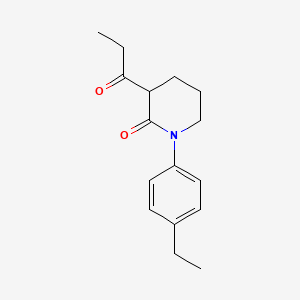
![2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13220123.png)
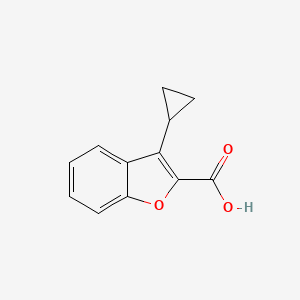
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)

![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)
